3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
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Description
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .
Mode of Action
Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .
Biochemical Pathways
The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .
Result of Action
The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .
Action Environment
The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .
Biochemical Analysis
Biochemical Properties
Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Cellular Effects
Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity . It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS .
Molecular Mechanism
Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Temporal Effects in Laboratory Settings
Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time . This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM .
Dosage Effects in Animal Models
In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients . Dose-dependent kinetics were observed over the evaluated dosing range . Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively .
Metabolic Pathways
Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity . The exact metabolic pathways that the product is involved in are not well known .
Transport and Distribution
Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg .
Subcellular Localization
The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins .
Properties
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.